2,5-Difluorophenylhydrazine hydrochloride
Overview
Description
2,5-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2. It is a derivative of phenylhydrazine, where two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluorophenylhydrazine hydrochloride typically involves the diazotization of 2,5-difluoroaniline followed by reduction. The general steps are as follows:
Diazotization: 2,5-difluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a suitable reducing agent, such as stannous chloride, to yield 2,5-Difluorophenylhydrazine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
2,5-Difluorophenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Difluorophenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylhydrazine hydrochloride
- 3,5-Difluorophenylhydrazine hydrochloride
- 3,4-Difluorophenylhydrazine hydrochloride
- 2,6-Difluorophenylhydrazine hydrochloride
Uniqueness
2,5-Difluorophenylhydrazine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other difluorophenylhydrazine derivatives, the 2,5-difluoro substitution pattern may offer distinct advantages in certain synthetic applications and research contexts .
Properties
IUPAC Name |
(2,5-difluorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKLZCSHMDRKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641010 | |
Record name | (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-73-6 | |
Record name | Hydrazine, (2,5-difluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-difluorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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